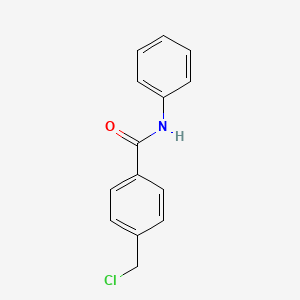

4-(chloromethyl)-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-(chloromethyl)-N-phenylbenzamide, we can infer potential methods based on similar compounds. For instance, chloromethyl-calix4arene was synthesized and characterized by IR spectroscopy and 1H NMR . Another method involves the use of 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate .Applications De Recherche Scientifique

Synthesis and Structural Properties

4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a related compound, was synthesized and characterized using various techniques like NMR, MS, IR, and X-ray diffraction. The focus was on understanding its structure-property relationship and antitumor activity. The compound exhibited inhibition properties in several cancer cell lines, comparable to suberoylanilide hydroxamic acid (SAHA) (He, Dian et al., 2014).

Anticonvulsant Activity

A series of 4-nitro-N-phenylbenzamides, which are structurally similar to 4-(chloromethyl)-N-phenylbenzamide, were synthesized and evaluated for their anticonvulsant properties. Some of these compounds showed efficiency in seizure tests, highlighting the potential use of such compounds in developing new anticonvulsant drugs (Bailleux, V. et al., 1995).

Synthesis of Derivatives

Chemical Reactions in Acidic Conditions

Research on the reaction of 4-chloro-N-phenylbenzamide in aqueous sulfuric acid offers insights into its chemical behavior under acidic conditions. This study contributes to understanding the compound's stability and reactivity in different environments (O'Conner, C. & Ramage, R., 1977).

Mitochondrial Permeability Transition Pore Inhibition

N-Phenylbenzamides, structurally similar to this compound, have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP). Such compounds could have therapeutic implications in treating diseases caused by mitochondrial dysfunction (Roy, Sudeshna et al., 2016).

Synthesis for Spirooxindoles

A study on the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, which are structurally related to this compound, reveals an efficient method for synthesizing spirooxindoles, a compound with potential medicinal applications (Yu, Zhengsen et al., 2011).

Antibacterial and Antifungal Studies

A research on sulfanilamide derivatives, including N-phenylbenzamides, involved synthesis, characterization, and evaluation of their antibacterial and antifungal activities. The study provides insights into the medicinal potential of these compounds (Lahtinen, M. et al., 2014).

Safety and Hazards

Orientations Futures

While specific future directions for 4-(chloromethyl)-N-phenylbenzamide are not available, research into similar compounds suggests potential avenues. For example, research into novel anticancer agents with 4-anilinoquinazoline scaffolds has led to the development of a series of novel 2-chloromethyl-4(3H)-quinazolinones as key intermediates . Additionally, the use of targeted proteomics for the quantification of proteins in blood plasma suggests potential applications in clinical and preclinical trials .

Propriétés

IUPAC Name |

4-(chloromethyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFRLAPRHDADV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)